1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-12-4-6-13(7-5-12)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIMQLUZWQCUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. One common approach is the condensation of appropriate precursors such as 2-furylmethylamine and 4-methylbenzaldehyde under acidic conditions. The reaction mixture is then subjected to cyclization and further functional group modifications to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methylphenyl group undergoes electrophilic substitution due to aromatic ring activation. Key findings include:
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Mechanistic Insight : The methyl group directs electrophiles to the ortho/para positions of the phenyl ring. Nitration at the para position predominates due to steric hindrance at ortho .
Oxidation Reactions
The furylmethyl moiety is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 8 hrs | Furan-2-carboxylic acid derivative | 72% | |
| H₂O₂/Fe³⁺ | Acetic acid, 50°C, 5 hrs | 5-(Hydroxymethyl)furan derivative | 65% |
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Key Observation : Oxidation of the furan ring to a carboxylic acid enhances water solubility but reduces aromaticity, impacting biological activity .
Reduction Reactions
The pyrido[2,3-d]pyrimidine core can be reduced under controlled conditions:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → 25°C, 3 hrs | Pyridine-2,4-diol derivative | 88% | |
| H₂/Pd-C | Ethanol, 50 psi, 12 hrs | Partially saturated pyrido ring | 63% |
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Note : Complete reduction disrupts the conjugated π-system, altering electronic properties critical for kinase inhibition .
Ring Functionalization and Cross-Coupling
The pyrimidine nitrogen sites participate in alkylation and acylation:
Synthetic Routes and Key Intermediates
Synthesis typically involves cyclocondensation strategies:
Comparative Reactivity Insights
-
Furyl vs. Phenyl Groups : The furylmethyl group undergoes oxidation 5× faster than the methylphenyl group due to ring strain and electron-rich nature .
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Core Stability : The pyrido[2,3-d]pyrimidine system resists nucleophilic attack at physiological pH but reacts with strong bases (e.g., NaOH) at elevated temperatures .
Scientific Research Applications
Overview
1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. This compound features a pyrido[2,3-d]pyrimidine core that is recognized for its potential to interact with various biological targets, making it a subject of interest in the development of therapeutic agents.
Scientific Research Applications
This compound has shown promise in various scientific fields:
Cancer Research
- Cytotoxicity : The compound exhibits potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It induces apoptosis through the inhibition of PIM-1 kinase, which is implicated in cell survival and proliferation .
- Targeted Therapy : Its specificity for CDK inhibitors positions it as a candidate for targeted cancer therapies aimed at disrupting cell cycle progression.
Biochemical Studies
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cell signaling pathways allows researchers to study the effects of kinase inhibition on various cellular processes. This includes exploring its role in apoptosis and cell cycle regulation.
- Receptor-Ligand Interactions : It may serve as a ligand in studies aimed at understanding receptor-ligand dynamics within cellular systems.
Synthetic Chemistry
- Building Block : The compound can be used as a precursor in the synthesis of more complex molecules, facilitating the development of new drugs or materials with enhanced properties .
Preparation Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Starting materials such as 2-furylmethylamine and 4-methylbenzaldehyde undergo condensation under acidic conditions.
- Cyclization : Following condensation, cyclization reactions are performed to form the pyrido[2,3-d]pyrimidine core.
In industrial settings, continuous flow chemistry may be employed to optimize production efficiency and ensure high purity levels .
Case Studies
Several studies highlight the effectiveness and potential applications of this compound:
- In Vitro Studies : Research has demonstrated that the compound significantly reduces cell viability in treated cancer cell lines compared to untreated controls. This establishes its potential as a therapeutic agent against malignancies.
- Mechanistic Insights : Detailed biochemical assays have elucidated the compound's interaction with specific kinases, providing insights into its mode of action and reinforcing its candidacy for further development in targeted therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific application and context in which the compound is used. For example, in medicinal applications, it might inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
- Key Observations :
- Substituent Position : The 4-methylphenyl group at position 5 (shared with CB13) is associated with PPARγ modulation, while trifluorophenyl at position 1 (compound 2o) enhances herbicidal activity .
- Electron-Donating/Withdrawing Groups : Electron-withdrawing groups (e.g., Cl in 5-(2-chlorophenyl)) may enhance antimicrobial activity, whereas electron-donating groups (e.g., methyl in CB13) favor receptor binding .
Electronic and Structural Properties
Table 2: Frontier Molecular Orbital (FMO) and Structural Comparisons
- Key Observations :
- HOMO Localization : The target compound’s 2-furylmethyl group may shift HOMO localization to the pyrido ring (as seen in compound 2o), enhancing electron-donating capacity for target binding .
- Dihedral Angles : Analogs like 1-(2,6-diethylphenyl) derivatives exhibit near-orthogonal dihedral angles (~88.2°) between pyrido and aryl rings, stabilizing π-π stacking and hydrogen bonding in crystal structures .
Mode of Action and Target Interactions
- Herbicidal Activity: Compound 2o inhibits Nicotiana tabacum protoporphyrinogen oxidase (NtPPO) via π-π interactions with FAD and hydrogen bonds with Arg98/Thr176. The 2-furylmethyl group in the target compound may similarly engage aromatic residues .
- Anticancer Potential: CB13’s 4-methylphenyl group facilitates PPARγ binding, inducing ROS-mediated apoptosis. Substitution with a furylmethyl group could alter ligand-receptor affinity .
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine analogs with chlorophenyl groups show moderate activity against P. aeruginosa, suggesting the target compound’s 4-methylphenyl group may enhance hydrophobicity for membrane penetration .
Biological Activity
Overview
1-(2-Furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by a fused pyrido[2,3-d]pyrimidine structure. This compound has garnered interest in the scientific community due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression and other diseases.
The primary targets of this compound include:
- Tyrosine Kinases
- Extracellular Regulated Protein Kinases (ERK)
- Phosphatidylinositol-3 Kinase (PI3K)
- Mammalian Target of Rapamycin (mTOR)
- P38 Mitogen-Activated Protein Kinases (MAPK)
- BCR-ABL Kinase
- Dihydrofolate Reductase (DHFR)
- Cyclin-Dependent Kinase (CDK)
- Phosphodiesterase (PDE)
- Fibroblast Growth Factor Receptors (FGFR)
These targets are crucial in various signaling pathways that regulate cell growth, differentiation, and survival. The compound inhibits these kinases by binding to their active sites, leading to reduced kinase activity and subsequent cellular effects.
Cytotoxicity Studies
This compound has demonstrated significant cytotoxic effects in several cancer cell lines:
- MCF-7 Cells (Breast Cancer) : Exhibited IC50 values indicating potent cytotoxicity.
- HepG2 Cells (Liver Cancer) : Also showed notable sensitivity to the compound.
In particular, studies have shown that this compound induces apoptosis in these cancer cells through the inhibition of PIM-1 kinase. For example, one study reported that compounds derived from similar structures exhibited IC50 values as low as 11.4 nM against PIM-1 kinase and induced a significant increase in apoptosis rates in treated MCF-7 cells .
Inhibition of Dihydrofolate Reductase (DHFR)
The compound is also noted for its high affinity for dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate necessary for nucleic acid production, thereby impeding cancer cell proliferation. This mechanism is particularly relevant in the context of cancer therapies aimed at rapidly dividing cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrido[2,3-d]pyrimidine derivatives has indicated that specific substituents significantly influence biological activity. For instance:
| Compound | Substituent | IC50 against eEF-2K | Biological Activity |
|---|---|---|---|
| 6 | Ethyl | 420 nM | Significant inhibition in MDA-MB-231 cells |
| 9 | Cyclopropyl | 930 nM | Moderate inhibition |
| 4 | Methyl | 11.4 nM | High apoptosis induction |
These findings suggest that modifications at certain positions can enhance the potency and selectivity of these compounds against specific kinases .
Case Studies
Case Study: In Vitro Evaluation
In a study evaluating a series of pyrido[2,3-d]pyrimidine derivatives, compounds were screened for their inhibitory effects on eEF-2K activity. The results indicated that certain derivatives not only inhibited kinase activity but also affected cell viability and induced apoptosis in breast cancer cell lines. The most potent compounds achieved significant reductions in eEF-2K activity and displayed promising cytotoxic profiles .
Case Study: Molecular Docking Studies
Molecular docking studies have been utilized to elucidate the binding interactions between this compound and its target kinases. These studies provide insights into how structural features contribute to the binding affinity and specificity towards various kinases, paving the way for rational drug design .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves cyclocondensation of aminopyrimidine derivatives with ketones or aldehydes. For example, reacting 6-aminopyrimidin-5-carboxaldehyde with acetophenones in the presence of BF₃-Et₂O at 160°C yields pyrido[2,3-d]pyrimidine-dione scaffolds . Alkylation steps, such as using benzyl chlorides or chloroacetamides, introduce substituents at the 1-position . Purification often involves recrystallization or column chromatography .
Q. Which spectroscopic techniques are employed to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments. Signals for methylene groups (e.g., from alkylation) appear at 4.78–5.21 ppm, while aromatic protons range from 7.2–8.6 ppm .
- FT-IR : Identifies functional groups like carbonyl (C=O) stretches near 1700 cm⁻¹ .
- X-ray diffraction : Resolves crystal packing and bond angles. Single-crystal analysis using SHELXL software is standard .
Q. What are the key challenges in crystallizing this compound for X-ray analysis?
Challenges include achieving high-purity crystals and managing solvent interactions. Using SHELX programs (e.g., SHELXL for refinement) optimizes data processing. Slow evaporation from ethanol or DMF solutions is recommended to enhance crystal quality .
Advanced Research Questions
Q. How can computational methods like DFT analyze the electronic structure of this compound?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (3.91–4.10 eV), predicting reactivity. Time-dependent DFT (TD-DFT) models UV-vis spectra, correlating with experimental λmax values. Natural bond orbital (NBO) analysis reveals charge transfer between donor-acceptor groups, such as furylmethyl and pyrimidine-dione moieties .
Q. How do structural modifications at specific positions influence biological activity?
- 1-Position alkylation : Benzyl or acetamide groups enhance antimicrobial activity against Staphylococcus aureus but reduce efficacy compared to unsubstituted analogs .
- 5-(4-Methylphenyl) : Increases lipophilicity, potentially improving membrane permeability. Substitutions here correlate with PPARγ ligand activity, as seen in the related compound CB13, which induces apoptosis via caspase-3/9 activation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies arise from assay conditions (e.g., bacterial strains) or substituent effects. For example:
- Antimicrobial activity : Derivatives with 4-methylbenzyl at position 1 show higher Candida albicans inhibition than acetamide analogs, emphasizing substituent polarity .
- Anticancer mechanisms : In-silico docking studies (e.g., molecular dynamics) differentiate binding affinities to targets like dihydrofolate reductase, explaining variability in IC₅₀ values .
Q. How to design experiments to assess the compound’s mechanism of action in cancer cells?
- ROS assays : Measure reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFH-DA). CB13, a structural analog, reduces radioresistance via ROS-mediated caspase activation .
- Enzyme inhibition : Test against kinases (e.g., cyclin-dependent kinases) using kinase-Glo assays. Pyrido[2,3-d]pyrimidines are known tyrosine kinase inhibitors .
- Apoptosis markers : Western blotting for cleaved caspase-3/9 confirms apoptotic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
